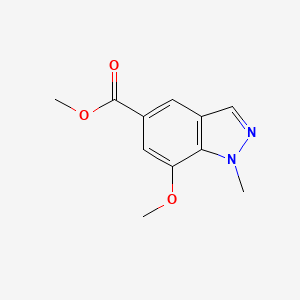

Methyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate

CAS No.:

Cat. No.: VC15956301

Molecular Formula: C11H12N2O3

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12N2O3 |

|---|---|

| Molecular Weight | 220.22 g/mol |

| IUPAC Name | methyl 7-methoxy-1-methylindazole-5-carboxylate |

| Standard InChI | InChI=1S/C11H12N2O3/c1-13-10-8(6-12-13)4-7(11(14)16-3)5-9(10)15-2/h4-6H,1-3H3 |

| Standard InChI Key | FTWFVRBYFICJJD-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=C(C=C(C=C2OC)C(=O)OC)C=N1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of methyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate is CHNO, derived by modifying the structure of methyl 7-methoxy-1H-indazole-5-carboxylate (CHNO) through the addition of a methyl group at the 1-position. This results in a molecular weight of 234.25 g/mol, calculated as follows:

Structural Features and Isomerism

The compound’s structure (Figure 1) includes:

-

A 1-methyl group on the indazole nitrogen, which stabilizes the aromatic system and influences pharmacokinetic properties .

-

A 7-methoxy group that enhances electron density in the aromatic ring, potentially affecting reactivity and binding interactions .

-

A 5-carboxylate methyl ester that serves as a prodrug moiety, facilitating membrane permeability.

Positional isomerism is significant in indazole derivatives. For example, methyl 7-methoxy-1H-indazole-3-carboxylate and methyl 5-methoxy-1H-indazole-7-carboxylate demonstrate how functional group placement alters biological activity and synthetic pathways.

Synthesis and Preparation

Synthetic Routes

While no direct synthesis of methyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate has been documented, analogous methods for related indazoles suggest viable pathways:

-

Diazoacetate Cyclization:

Methyl diazoacetate reacts with substituted phenyl triflates under palladium catalysis to form the indazole core. For instance, methyl 7-methoxy-1H-indazole-3-carboxylate is synthesized from 3-methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate and methyl diazoacetate . Adapting this method, introducing a methyl group at the 1-position could involve alkylation post-cyclization or using a pre-methylated precursor. -

N-Methylation Strategies:

The 1-methyl group may be introduced via alkylation of the indazole nitrogen using methyl iodide or dimethyl sulfate in the presence of a base . For example, methyl 1-methyl-1H-indazole-5-carboxylate is synthesized through direct N-methylation .

Key Reaction Conditions

-

Temperature: Reactions typically proceed at 80–120°C in anhydrous solvents like DMF or THF .

-

Catalysts: Palladium(II) acetate or copper(I) iodide facilitate cross-coupling steps .

-

Yield Optimization: Purification via column chromatography (silica gel, ethyl acetate/hexane) yields products with >90% purity.

Physicochemical Properties

Experimental and Predicted Data

The low aqueous solubility aligns with related esters like methyl 1-methyl-1H-indazole-5-carboxylate, which requires organic solvents (e.g., DMSO) for dissolution . The logP value suggests moderate lipophilicity, suitable for blood-brain barrier penetration in CNS-targeted therapies.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound’s ester and methoxy groups make it a versatile intermediate. For example, hydrolysis of the methyl ester could yield carboxylic acid derivatives for further functionalization .

Prodrug Development

Esterase-mediated hydrolysis of the 5-carboxylate group may enable controlled drug release, a strategy employed in prodrugs like oseltamivir.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume